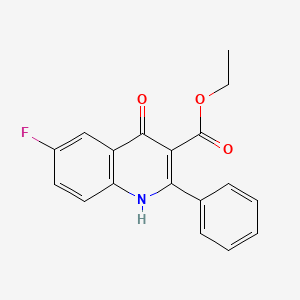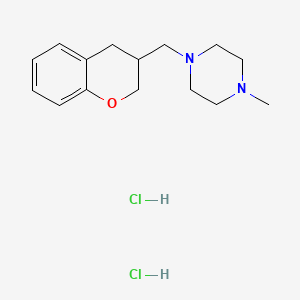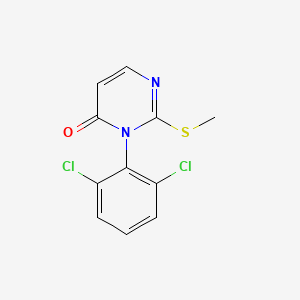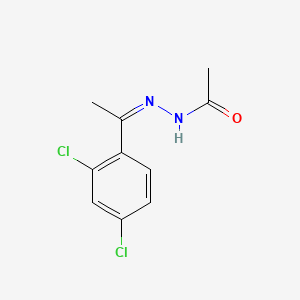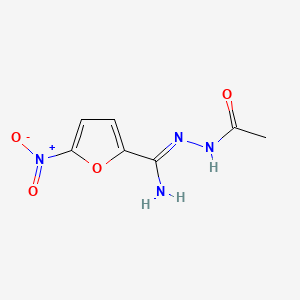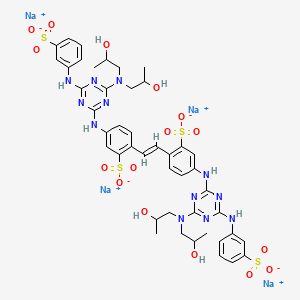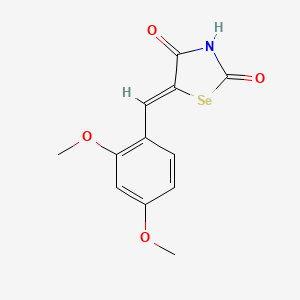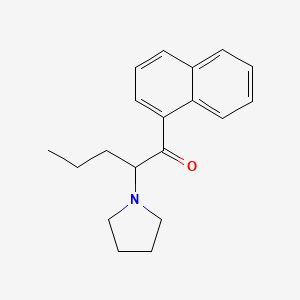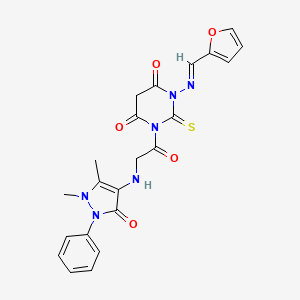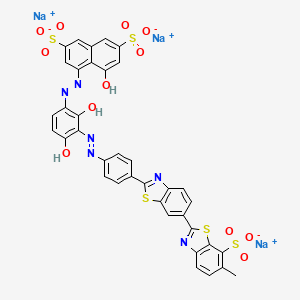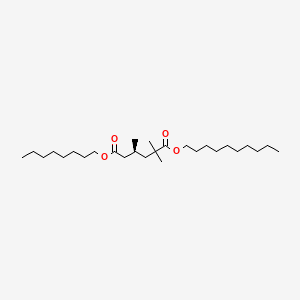
Etilefrine hydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etilefrine hydrochloride, ®- is a sympathomimetic amine primarily used as a cardiac stimulant and antihypotensive agent. It belongs to the 3-hydroxy-phenylethanolamine series and is used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . This compound increases cardiac output, stroke volume, venous return, and blood pressure, suggesting stimulation of both α and β adrenergic receptors .
準備方法
The preparation of etilefrine hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent, stirred, and dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture undergoes a heat preservation reaction for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.
Reduction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is added to an alcohol solvent and heated until dissolved. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The catalytic hydrogenation reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05MPa and a temperature of 30-40°C.
化学反応の分析
Etilefrine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: As mentioned in the preparation methods, etilefrine hydrochloride undergoes catalytic hydrogenation.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Etilefrine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying adrenergic agonists and their interactions with receptors.
Biology: Research on its effects on adrenergic receptors helps understand the sympathetic nervous system’s functioning.
Industry: It is used in the pharmaceutical industry for developing antihypotensive medications.
作用機序
Etilefrine hydrochloride acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors in the sympathetic nervous system . It primarily interacts with α1 and β1 receptors, leading to increased cardiac output, stroke volume, and blood pressure . The activation of these receptors results in vasoconstriction and increased myocardial contraction, which are crucial for its antihypotensive effects .
類似化合物との比較
Etilefrine hydrochloride is compared with other sympathomimetic amines such as phenylephrine, epinephrine, and norepinephrine. While all these compounds act on adrenergic receptors, etilefrine hydrochloride has a higher affinity for β1 receptors, making it more effective in increasing cardiac output and stroke volume . Phenylephrine primarily acts on α1 receptors, leading to vasoconstriction without significantly affecting cardiac output. Epinephrine and norepinephrine act on both α and β receptors but have different affinities and effects on the cardiovascular system.
特性
CAS番号 |
95670-88-5 |
|---|---|
分子式 |
C10H16ClNO2 |
分子量 |
217.69 g/mol |
IUPAC名 |
3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m0./s1 |
InChIキー |
KTNROWWHOBZQGK-PPHPATTJSA-N |
異性体SMILES |
CCNC[C@@H](C1=CC(=CC=C1)O)O.Cl |
正規SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


